molecular formula C13H20N2O B13622012 n-(4-(2-(Propylamino)ethyl)phenyl)acetamide

n-(4-(2-(Propylamino)ethyl)phenyl)acetamide

Cat. No.: B13622012
M. Wt: 220.31 g/mol
InChI Key: GMVODZWRFMCUIZ-UHFFFAOYSA-N
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Description

N-(4-(2-(Propylamino)ethyl)phenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a 2-(propylamino)ethyl group at the para position and an acetamide functional group. For example, acetamide derivatives like paracetamol (N-(4-hydroxyphenyl)acetamide) are widely used analgesics, highlighting the pharmacological relevance of this chemical class .

The propylaminoethyl substituent may enhance interactions with biological targets, such as enzymes or receptors, due to its capacity for hydrogen bonding and hydrophobic interactions. However, synthesis routes and specific applications for this compound require extrapolation from analogous compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-3-9-14-10-8-12-4-6-13(7-5-12)15-11(2)16/h4-7,14H,3,8-10H2,1-2H3,(H,15,16)

InChI Key

GMVODZWRFMCUIZ-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Propylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(propylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-(2-(propylamino)ethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in a suitable solvent, such as dichloromethane or ethanol. The mixture is stirred and heated to the desired temperature for a specific period, usually 2-4 hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(Propylamino)ethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-(2-(propylamino)ethyl)phenyl)acetic acid.

    Reduction: Formation of N-(4-(2-(propylamino)ethyl)phenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-(Propylamino)ethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(Propylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The target compound’s key differentiator is its propylaminoethyl side chain. Below is a comparison with structurally related acetamides:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities Source (Evidence ID)
N-(4-(2-(Propylamino)ethyl)phenyl)acetamide 2-(Propylamino)ethyl C₁₃H₂₀N₂O 220.31 g/mol Potential H-bond donor, lipophilic N/A
N-(4-Bromophenyl)acetamide Bromine C₈H₈BrNO 214.06 g/mol Halogenated; may enhance reactivity
N-(4-(Morpholinosulfonyl)phenyl)acetamide Morpholinosulfonyl C₁₂H₁₆N₂O₃S 292.33 g/mol Sulfonamide group; enzyme inhibition
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl C₈H₉NO₂ 151.16 g/mol Analgesic, antipyretic
N-(4-(2-(Phenylsulfonyl)ethyl)phenyl)acetamide 2-(Phenylsulfonyl)ethyl C₁₆H₁₇NO₃S 303.38 g/mol Sulfonyl group; synthetic intermediate

Pharmacological and Physicochemical Differences

  • Propylaminoethyl vs. Morpholinosulfonyl (): The morpholinosulfonyl group in compound 5i () introduces a sulfonamide moiety, enhancing hydrogen-bonding capacity and polarity. This group is associated with protease inhibition in anti-COVID-19 research .
  • Paracetamol Derivatives (): Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (compound 4 in ) are photodegradation products of paracetamol, demonstrating how substituents affect stability and toxicity .

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